molecular formula C26H30N2O3 B12402338 4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline

4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline

Cat. No.: B12402338
M. Wt: 418.5 g/mol
InChI Key: IOXKWQCUPAREHR-UHFFFAOYSA-N
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Description

4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propylamine. This intermediate can be synthesized through a series of reactions, including condensation, reduction, and substitution reactions. The final step involves the reaction of the intermediate with N,N-dimethylaniline under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propylamine
  • N,N-dimethylaniline
  • 4-methoxyphenyl derivatives

Uniqueness

4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline is unique due to its combination of structural features, which confer specific chemical and biological properties. Its benzodioxole ring and methoxyphenyl group contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C26H30N2O3/c1-28(2)22-9-4-19(5-10-22)17-27-15-14-24(20-6-11-23(29-3)12-7-20)21-8-13-25-26(16-21)31-18-30-25/h4-13,16,24,27H,14-15,17-18H2,1-3H3

InChI Key

IOXKWQCUPAREHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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